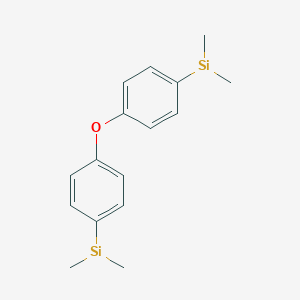

(Oxybis(4,1-phenylene))bis(dimethylsilane)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(Oxybis(4,1-phenylene))bis(dimethylsilane) is an organosilicon compound with the molecular formula C16H22OSi2 It is characterized by the presence of two dimethylsilyl groups attached to a central oxybis(4,1-phenylene) structure

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of (Oxybis(4,1-phenylene))bis(dimethylsilane) typically involves the reaction of 4-bromophenol with dimethylchlorosilane in the presence of a base such as triethylamine. The reaction proceeds through a nucleophilic substitution mechanism, where the bromine atom is replaced by the dimethylsilyl group. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis of the reactive intermediates.

Industrial Production Methods: Industrial production of (Oxybis(4,1-phenylene))bis(dimethylsilane) follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reaction mixture is typically purified by distillation or chromatography to remove any impurities and by-products.

Analyse Des Réactions Chimiques

Types of Reactions: (Oxybis(4,1-phenylene))bis(dimethylsilane) undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form silanol derivatives.

Reduction: Reduction reactions can convert the silane groups to silanol or siloxane groups.

Substitution: The dimethylsilyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used under mild conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Substitution: Nucleophiles such as alkoxides or amines are used in the presence of a base.

Major Products Formed:

Oxidation: Silanol derivatives.

Reduction: Silanol or siloxane derivatives.

Substitution: Various substituted silanes depending on the nucleophile used.

Applications De Recherche Scientifique

(Oxybis(4,1-phenylene))bis(dimethylsilane) has several scientific research applications, including:

Materials Science: Used as a precursor for the synthesis of advanced materials, including polymers and composites.

Organic Synthesis: Serves as a building block for the synthesis of complex organic molecules.

Biology and Medicine: Investigated for its potential use in drug delivery systems and biomedical devices.

Industry: Utilized in the production of specialty chemicals and coatings.

Mécanisme D'action

The mechanism of action of (Oxybis(4,1-phenylene))bis(dimethylsilane) involves its ability to undergo various chemical transformations due to the presence of reactive silane groups. These groups can participate in oxidation, reduction, and substitution reactions, allowing the compound to interact with different molecular targets and pathways. The specific mechanism depends on the type of reaction and the conditions employed.

Comparaison Avec Des Composés Similaires

(Oxybis(4,1-phenylene))bis(dimethylsilanol): Similar structure but with hydroxyl groups instead of dimethylsilyl groups.

(Oxybis(4,1-phenylene))dimethanol: Contains hydroxyl groups instead of silane groups.

(Oxybis(4,1-phenylene))bis(trimethylsilane): Similar structure but with trimethylsilyl groups.

Uniqueness: (Oxybis(4,1-phenylene))bis(dimethylsilane) is unique due to its specific combination of dimethylsilyl groups and the central oxybis(4,1-phenylene) structure. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications in materials science, organic synthesis, and industry.

Activité Biologique

(Oxybis(4,1-phenylene))bis(dimethylsilane), with the chemical formula C16H22OSi2 and CAS number 13315-17-8, is a silane compound that has garnered interest in various fields, including materials science and biomedicine. This article explores its biological activity, focusing on its potential applications, mechanisms of action, and relevant case studies.

- Molecular Formula : C16H22OSi2

- Molecular Weight : 286.52 g/mol

- Structure : The compound contains two dimethylsilane groups linked by an oxybis(4,1-phenylene) moiety, which contributes to its unique chemical properties.

Biological Activity Overview

Research into the biological activity of (Oxybis(4,1-phenylene))bis(dimethylsilane) suggests potential applications in several areas:

- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties against various bacterial strains. Its structure may enhance its interaction with microbial membranes, leading to increased permeability and cell death.

- Cytotoxicity : Investigations into the cytotoxic effects of (Oxybis(4,1-phenylene))bis(dimethylsilane) on cancer cell lines have shown promising results. The compound appears to induce apoptosis in certain cancer cells, suggesting a potential role in cancer therapy.

- Biocompatibility : As a silane compound, it may also be explored for use in biomedical applications due to its compatibility with biological tissues.

The mechanisms through which (Oxybis(4,1-phenylene))bis(dimethylsilane) exerts its biological effects are not fully elucidated but may involve:

- Membrane Disruption : The hydrophobic nature of the silane groups can disrupt microbial membranes.

- Reactive Oxygen Species (ROS) Generation : The compound might induce oxidative stress in cells, leading to apoptosis.

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of (Oxybis(4,1-phenylene))bis(dimethylsilane) involved testing against both Gram-positive and Gram-negative bacteria. Results indicated a significant reduction in bacterial viability at concentrations above 50 µg/mL. The compound's ability to penetrate bacterial cell walls was hypothesized to contribute to its effectiveness.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 50 µg/mL |

| Escherichia coli | 75 µg/mL |

| Pseudomonas aeruginosa | 100 µg/mL |

Case Study 2: Cytotoxic Effects on Cancer Cells

In vitro studies on human cancer cell lines (e.g., HeLa and MCF-7) revealed that treatment with (Oxybis(4,1-phenylene))bis(dimethylsilane) resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis showed increased annexin V staining, indicating early apoptosis.

| Treatment Concentration | Cell Viability (%) | Apoptosis Rate (%) |

|---|---|---|

| Control | 100 | 5 |

| 10 µg/mL | 80 | 15 |

| 50 µg/mL | 60 | 30 |

| 100 µg/mL | 35 | 50 |

Propriétés

InChI |

InChI=1S/C16H20OSi2/c1-18(2)15-9-5-13(6-10-15)17-14-7-11-16(12-8-14)19(3)4/h5-12H,1-4H3 |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWTFFLFCESNROB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)C1=CC=C(C=C1)OC2=CC=C(C=C2)[Si](C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20OSi2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.50 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.